Methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate
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Overview
Description
Methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate is a chemical compound with the molecular formula C14H10F3NO3. It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, and a nicotinate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate can be synthesized through a multi-step process. One common method involves the reaction of 4-(trifluoromethoxy)benzaldehyde with methyl nicotinate in the presence of a base such as potassium hydroxide. The reaction is typically carried out in a solvent like methanol at elevated temperatures (around 40°C) overnight. After the reaction, the solvent is evaporated to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of Methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-[2-(trifluoromethoxy)phenyl]nicotinate: Similar structure but with the trifluoromethoxy group at a different position on the phenyl ring.
Methyl 6-[4-(trifluoromethyl)phenyl]nicotinate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
Methyl 6-[4-(trifluoromethoxy)phenyl]nicotinate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C14H10F3NO3 |
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Molecular Weight |
297.23 g/mol |
IUPAC Name |
methyl 6-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C14H10F3NO3/c1-20-13(19)10-4-7-12(18-8-10)9-2-5-11(6-3-9)21-14(15,16)17/h2-8H,1H3 |
InChI Key |
VFHYTZHEOVRRKI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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